2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE
Overview
Description
2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidine ring, a fluorophenyl group, and a hydrazinecarboximidothioate moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It may be used in biological studies to investigate its interactions with biomolecules and its potential as a biochemical probe.
Medicine: The compound could be explored for its therapeutic potential, including its use as a drug candidate for treating various diseases.
Industry: Its unique properties may find applications in industrial processes, such as the development of new materials or catalysts.
Mechanism of Action
The mechanism by which 2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE exerts its effects is not well-documented. it is likely to interact with specific molecular targets and pathways, depending on its chemical structure. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxo-1-phenylpyrrolidine derivatives: These compounds share a similar pyrrolidine ring structure but differ in their substituents.
Fluorophenyl hydrazinecarboximidothioate derivatives: These compounds contain the fluorophenyl and hydrazinecarboximidothioate moieties but lack the pyrrolidine ring.
Uniqueness
2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE is unique due to its combination of a pyrrolidine ring, a fluorophenyl group, and a hydrazinecarboximidothioate moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N'-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3S/c1-3-12-30-18-10-8-17(9-11-18)27-20(28)13-19(21(27)29)31-22(24)26-25-14(2)15-4-6-16(23)7-5-15/h4-11,19H,3,12-13H2,1-2H3,(H2,24,26)/b25-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUPZQXOPQERLR-AFUMVMLFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NN=C(C)C3=CC=C(C=C3)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)S/C(=N/N=C(\C)/C3=CC=C(C=C3)F)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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